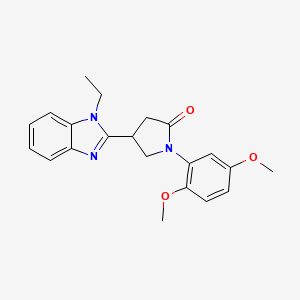![molecular formula C16H24N2O5S B2752100 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid CAS No. 1396997-83-3](/img/structure/B2752100.png)
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C16H24N2O5S and a molecular weight of 356.44 g/mol . This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and a methylbutanoic acid moiety.
准备方法
The synthesis of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative to form the diethylsulfamoyl group.
Attachment to the phenyl ring: The diethylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Formamido group introduction: The phenyl ring with the diethylsulfamoyl group is then reacted with formamide to introduce the formamido group.
Formation of the methylbutanoic acid moiety: Finally, the formamido-substituted phenyl ring is coupled with a methylbutanoic acid derivative through a condensation reaction to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the formamido group or the phenyl ring, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the phenyl ring.
科学研究应用
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
作用机制
The mechanism of action of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The formamido group may also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid can be compared with other similar compounds, such as:
Valine derivatives: Compounds with similar structures but different substituents on the phenyl ring or the formamido group.
Sulfonamide derivatives: Compounds containing the sulfonamide group, which may have different biological activities and applications.
Formamido-substituted compounds: Molecules with the formamido group attached to different aromatic or aliphatic systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-5-18(6-2)24(22,23)13-9-7-8-12(10-13)15(19)17-14(11(3)4)16(20)21/h7-11,14H,5-6H2,1-4H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJVYSXJSKTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2752018.png)
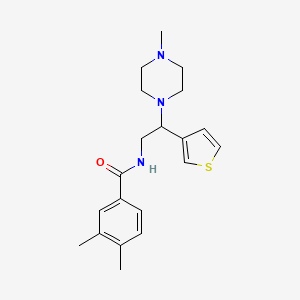
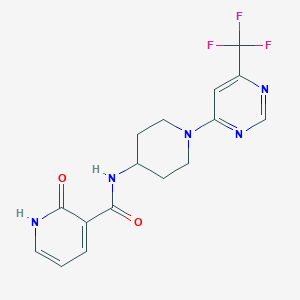
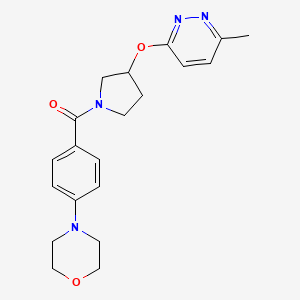
![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE](/img/structure/B2752025.png)
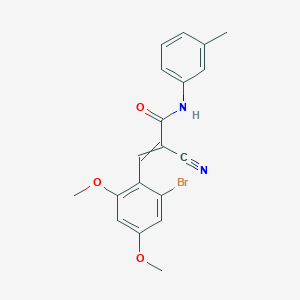
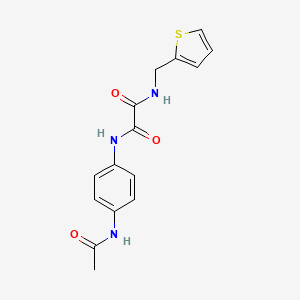
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

methanamine](/img/structure/B2752032.png)
![3-[(3-methoxyphenyl)methyl]-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2752033.png)


